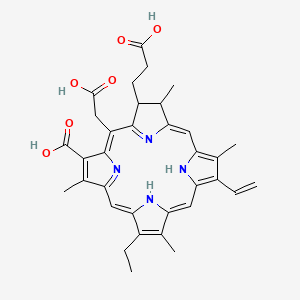

Chlorin e6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chlorin E6 is a well-known photosensitizer used in photodynamic therapy (PDT) and photodynamic diagnosis (PDD). It is derived from chlorophyll and has a unique structure that allows it to produce singlet oxygen when exposed to light, making it effective in treating various medical conditions, including certain types of cancer .

准备方法

氯化物 E6 可以通过多种方法合成。一种常见的途径是从天然来源提取叶绿素,然后进行化学修饰。例如,可以使用乙醇从螺旋藻生物量中提取叶绿素,然后使用盐酸将其转化为脱镁叶绿素 a。 这种中间体经进一步加工可获得氯化物 E6 .

另一种方法涉及氯化物 E6 的绿色合成,其中叶绿素经过碱性水解和酸化以生成该化合物。 该方法被认为是环保且高效的 .

化学反应分析

Conjugation and Functionalization Reactions

Ce6’s carboxylic acid groups enable covalent modifications for targeted therapies:

-

Nanocluster Formation :

Ce6 solubilizes hydrophobic superparamagnetic iron oxide nanoparticles (SPIONs) via oil-in-water emulsion, forming stable nanoclusters (18–22 nm) without surfactants. This enhances photodynamic and magnetic resonance imaging capabilities . -

Carbohydrate Conjugation :

Maltotriose (Mal₃) is linked to Ce6 via tetraethylene glycol (TEG) using copper-catalyzed azide-alkyne cycloaddition (CuAAC), improving water solubility and tumor targeting . -

Amino Acid Derivatives :

Aspartyl and lysyl conjugates at the 15²-carboxylic acid position are synthesized using DCC/DMAP activation, achieving 36–56% yields. These derivatives enhance cellular uptake in PDT applications .

Photochemical Reactions

Under light irradiation (λ = 660–670 nm), Ce6 undergoes excitation and energy transfer to generate reactive oxygen species (ROS):

Table 2: Photochemical Pathways

| Mechanism | Process | ROS Produced | Biological Effect |

|---|---|---|---|

| Type I (Radicals) | Electron transfer from Ce6* to substrates → superoxide (O₂⁻) | O₂⁻, H₂O₂, - OH | Lipid peroxidation |

| Type II (Singlet) | Energy transfer from Ce6* to molecular oxygen → singlet oxygen (¹O₂) | ¹O₂ | Protein/DNA oxidation |

The quantum yield of ¹O₂ generation increases by 1.7-fold when Ce6 is embedded in phospholipid nanoparticles (18.4 nm diameter), due to reduced fluorescence quenching and enhanced intersystem crossing .

Stability and Degradation

-

pH-Dependent Behavior :

Ce6 exhibits higher cellular uptake at acidic pH (common in tumor microenvironments), enhancing therapeutic selectivity. -

Oxidative Degradation :

Prolonged irradiation in oxygen-rich environments leads to photobleaching, reducing Ce6’s efficacy over time. Encapsulation in phospholipids mitigates this by 34% .

Analytical Characterization

-

Absorption Spectrum :

Peak absorbance at 401 nm (ε = 169,000 M⁻¹cm⁻¹) with a Q-band at 654 nm . -

Emission Spectrum :

Fluorescence maxima at 662 nm in phosphate buffer (pH 7.4), utilized for real-time monitoring of PDT .

This comprehensive analysis underscores Ce6’s versatility in synthetic chemistry and photodynamic applications. Recent advances in conjugation techniques and nanoparticle formulations address historical limitations in solubility and selectivity, positioning Ce6 as a cornerstone agent in oncologic and diagnostic research.

科学研究应用

氯化物 E6 具有广泛的科学研究应用:

化学: 它被用作各种化学反应中的光敏剂,包括单线态氧的产生.

生物学: 氯化物 E6 用于涉及氧化应激及其对生物系统影响的研究.

作用机制

氯化物 E6 的主要作用机制是在暴露于光线后产生单线态氧。这种单线态氧诱导氧化应激,导致靶细胞破坏。 该化合物产生单线态氧的能力归因于其对三重态流形的有效填充,这允许能量转移到分子氧 .

相似化合物的比较

氯化物 E6 在光敏剂中是独一无二的,因为它在产生单线态氧方面的效率很高,并且能够被光激活。类似的化合物包括:

氯化物 E4: 氯化物 E6 的降解产物,具有相似的特性,但效率较低.

罗丹明 G 7 7 1 -乙酯: 氯化物 E6 的衍生物,在某些癌细胞系中具有更高的细胞毒性.

N-天冬酰胺氯化物 E6(他泊芬): 另一种用于光动力疗法的衍生物,具有不同的激活波长.

氯化物 E6 由于其在各种应用中的效率、安全性以及多功能性的平衡而脱颖而出。

常见问题

Basic Research Questions

Q. What methodologies are critical for synthesizing and characterizing Chlorin e6 for experimental use?

this compound is typically extracted from natural sources like Chlorella algae, followed by purification via HPLC. Key characterization steps include:

- Spectroscopic validation : Confirming absorption peaks in the red spectral region (e.g., 660–670 nm) using UV-Vis spectroscopy.

- Purity assessment : Certificates of Analysis (COA) with HPLC and mass spectrometry to ensure >99% purity .

- Stability testing : Storage at -20°C in dark, dry conditions to prevent photodegradation .

Q. How do researchers determine optimal this compound concentrations and light doses for in vitro photodynamic therapy (PDT)?

A methodological approach involves:

- Dose-response curves : Testing this compound concentrations (17–170 μM) combined with light doses (0.6–2 J/cm²).

- Cell viability assays : Using MTS assays to measure dehydrogenase activity post-PDT.

- ROS quantification : Fluorescence detection (e.g., NanoDrop fluorospectrometer) to correlate ROS generation with toxicity .

Q. What analytical techniques validate this compound stability in experimental formulations?

- High-performance liquid chromatography (HPLC) : Monitors degradation products.

- Fluorospectrometry : Tracks fluorescence intensity changes over time.

- Mass spectrometry : Confirms molecular integrity during nanoformulation (e.g., albumin nanoparticles) .

Advanced Research Questions

Q. How can apoptotic pathways activated by this compound-PDT be experimentally mapped in different cell types?

Advanced methodologies include:

- Caspase-3 activation assays : Western blotting to detect cleavage products.

- Mitochondrial membrane potential analysis : Using JC-1 dye to assess depolarization.

- DNA fragmentation assays : TUNEL staining to confirm apoptosis. Note: Vascular smooth muscle cells (VSMCs) exhibit classical apoptosis, while fibroblasts may show atypical pathways .

Q. What strategies address contradictions in this compound’s pharmacokinetics across tumor models?

Discrepancies in tissue retention (e.g., rapid excretion vs. prolonged retention) can be resolved by:

- Nanocarrier systems : PEG-PCL nanoemulsions or albumin nanoparticles enhance tumor accumulation (60% vs. free this compound) .

- Fluorescence tracking : Measure plasma clearance at intervals (15 min–24 h post-injection) using fluorospectrometry .

Q. How can researchers optimize this compound’s tumor selectivity while minimizing off-target effects?

- Targeted delivery systems : this compound-Fu/AL@GG hydrogels selectively kill colon cancer cells via enhanced permeability and retention (EPR) effects.

- Biodistribution studies : Compare tumor vs. healthy tissue uptake using IVIS imaging .

Q. What experimental designs reconcile conflicting efficacy data in PDT studies with variable laser parameters?

Standardize protocols by:

- Light source calibration : Use 680 nm lasers with consistent power density (e.g., 0.5 W/cm²).

- ROS correlation : Link singlet oxygen quantum yield (e.g., 0.65–0.85) to therapeutic outcomes.

- In vivo validation : Test in HT-29 xenograft models with controlled light exposure intervals .

Q. Methodological Considerations for Data Contradictions

Q. How should researchers analyze discrepancies in this compound’s cellular uptake rates across studies?

- Comparative assays : Use flow cytometry to quantify uptake in different cell lines (e.g., NIH3T3 vs. VSMCs).

- Serum effects : Assess how fetal bovine serum (FBS) concentration alters nanoparticle-cell interactions .

Q. What approaches validate this compound’s photophysical properties in complex biological environments?

属性

CAS 编号 |

744956-10-3 |

|---|---|

分子式 |

C34H36N4O6 |

分子量 |

596.7 g/mol |

IUPAC 名称 |

18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |

InChI |

InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44) |

InChI 键 |

OYINILBBZAQBEV-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |

规范 SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |

Key on ui other cas no. |

19660-77-6 |

Pictograms |

Irritant |

同义词 |

13-carboxy-17-(2-carboxyethyl)-15-carboxymethyl-17,18-trans-dihydro-3-vinyl-8-ethyl-2,7,12,18-tetramethylporphyrin 2-porphinepropionic acid, 18-carboxy-20-(carboxymethyl)-13-ethyl-2beta,3-dihydro-3beta,7,12,17-tetramethyl-8-vinyl- 21h,23h-porphine-2-propanoic acid, 18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-, (2S-trans)- 21h,23h-porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)- BLC 1010 BLC-1010 BLC1010 chlorin A6 chlorin e6 chlorin e6 bis-N-methylglucamine salt chlorin e6, sodium salt, (2S-trans)-isomer chlorin e6, tripotassium salt, (2S-trans)-isomer chlorin e6, trisodium salt, (2S-trans)-isomer chlorin e6-2.5 N-methyl-D-glucamine chlorin e6-polyvinylpyrrolidone chlorine A6 chlorine e6 fotolon photochlorine Photolon phytochlorin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。